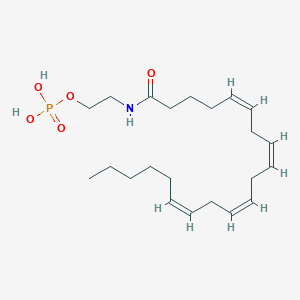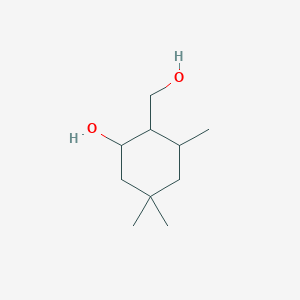
Trimethyl hydroxymethyl cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl hydroxymethyl cyclohexanol, also known as THCHMCH, is a cyclic alcohol compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is synthesized by a multistep reaction process and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Trimethyl hydroxymethyl cyclohexanol is not fully understood, but it is believed to act through various pathways in the body. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. Trimethyl hydroxymethyl cyclohexanol has also been shown to modulate the activity of various neurotransmitters in the brain, which may contribute to its analgesic and antipyretic properties.
Effets Biochimiques Et Physiologiques
Trimethyl hydroxymethyl cyclohexanol has been shown to have various biochemical and physiological effects in the body. It has been found to reduce the production of inflammatory mediators such as prostaglandins, which may contribute to its anti-inflammatory properties. Trimethyl hydroxymethyl cyclohexanol has also been shown to reduce fever and pain in animal models, indicating its potential use as an analgesic and antipyretic agent.
Avantages Et Limitations Des Expériences En Laboratoire
Trimethyl hydroxymethyl cyclohexanol has several advantages and limitations for use in lab experiments. One of the primary advantages is its potential use as a chiral auxiliary in organic synthesis reactions. Trimethyl hydroxymethyl cyclohexanol has also been shown to exhibit significant pharmacological activity, making it a potential candidate for drug discovery. However, Trimethyl hydroxymethyl cyclohexanol has several limitations, including its low yield and purity, which can make it difficult to work with in lab settings.
Orientations Futures
There are several future directions for research on Trimethyl hydroxymethyl cyclohexanol. One area of research is in the development of new drugs based on the pharmacological activity of Trimethyl hydroxymethyl cyclohexanol. Another area of research is in the development of new synthesis methods that can improve the yield and purity of Trimethyl hydroxymethyl cyclohexanol. Additionally, further studies are needed to fully understand the mechanism of action of Trimethyl hydroxymethyl cyclohexanol and its potential applications in various scientific fields.
Conclusion:
In conclusion, Trimethyl hydroxymethyl cyclohexanol is a cyclic alcohol compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is synthesized by a multistep reaction process and has been studied extensively for its biochemical and physiological effects. Trimethyl hydroxymethyl cyclohexanol has several advantages and limitations for use in lab experiments, and there are several future directions for research on this compound. Overall, Trimethyl hydroxymethyl cyclohexanol has the potential to make significant contributions to various scientific fields, including drug discovery and organic synthesis.
Méthodes De Synthèse
The synthesis of Trimethyl hydroxymethyl cyclohexanol is a multistep process that involves the use of various chemicals and reagents. The first step involves the reaction of cyclohexanone with formaldehyde and hydrogen cyanide to form 2-cyano-2-hydroxymethyl cyclohexanone. The second step involves the reaction of the intermediate product with trimethyl orthoformate to form Trimethyl hydroxymethyl cyclohexanol. The overall yield of this process is around 50%, and the purity of the final product can be increased by further purification techniques such as column chromatography.
Applications De Recherche Scientifique
Trimethyl hydroxymethyl cyclohexanol has been studied extensively for its potential applications in various scientific fields. One of the primary areas of research is in the field of drug discovery, where Trimethyl hydroxymethyl cyclohexanol has been shown to exhibit significant pharmacological activity. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the development of new drugs. Trimethyl hydroxymethyl cyclohexanol has also been studied for its potential use as a chiral auxiliary in organic synthesis reactions.
Propriétés
Numéro CAS |
195060-85-6 |
|---|---|
Nom du produit |
Trimethyl hydroxymethyl cyclohexanol |
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-3,5,5-trimethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-7-4-10(2,3)5-9(12)8(7)6-11/h7-9,11-12H,4-6H2,1-3H3 |
Clé InChI |
JVONGXDERNPTPQ-UHFFFAOYSA-N |
SMILES |
CC1CC(CC(C1CO)O)(C)C |
SMILES canonique |
CC1CC(CC(C1CO)O)(C)C |
Synonymes |
TRIMETHYL HYDROXYMETHYL CYCLOHEXANOL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



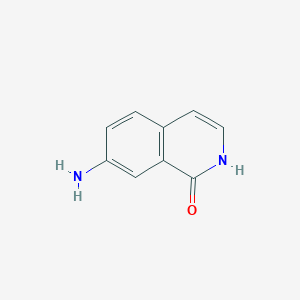


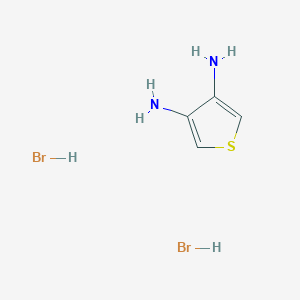
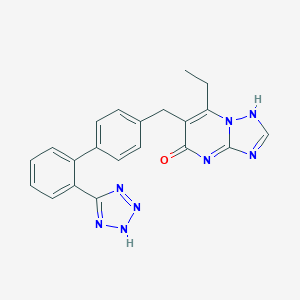
![1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone](/img/structure/B63585.png)
![8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione](/img/structure/B63590.png)

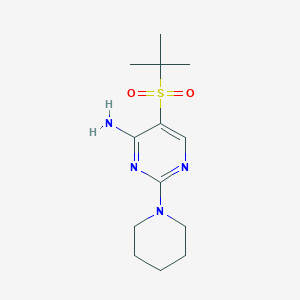

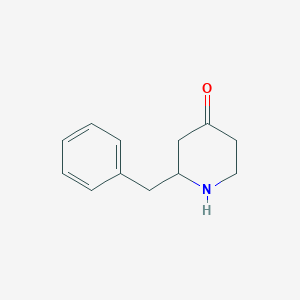
![[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol](/img/structure/B63605.png)
